molecular formula C7H12N6O2 B12550450 2,2'-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) CAS No. 143104-44-3

2,2'-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide)

Cat. No.: B12550450
CAS No.: 143104-44-3
M. Wt: 212.21 g/mol
InChI Key: IIVSTKIIWBJSLD-UHFFFAOYSA-N
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Description

2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) is a complex organic compound that features a hydrazine backbone with carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of hydrazine hydrate with pent-2-ene-1,4-dione under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) involves its interaction with biological macromolecules such as DNA and proteins. The compound can form hydrogen bonds and other interactions with these macromolecules, leading to changes in their structure and function. This interaction can result in the inhibition of DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,2-Diphenylethane-1,2-diylidene)di(hydrazine-1-carboxamide)
  • 2,2’-(1,3-Butadiene-1,4-diylidene)di(hydrazine-1-carboxamide)

Uniqueness

2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) is unique due to its specific structural features, which include a pent-2-ene backbone and hydrazine carboxamide groups

Properties

CAS No.

143104-44-3

Molecular Formula

C7H12N6O2

Molecular Weight

212.21 g/mol

IUPAC Name

[4-(carbamoylhydrazinylidene)pent-2-enylideneamino]urea

InChI

InChI=1S/C7H12N6O2/c1-5(11-13-7(9)15)3-2-4-10-12-6(8)14/h2-4H,1H3,(H3,8,12,14)(H3,9,13,15)

InChI Key

IIVSTKIIWBJSLD-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)C=CC=NNC(=O)N

Origin of Product

United States

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